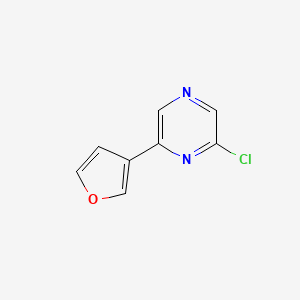
2-Chloro-6-(furan-3-yl)pyrazine
Vue d'ensemble
Description
2-Chloro-6-(furan-3-yl)pyrazine (2CF) is a heterocyclic aromatic compound that is widely used in scientific research. It is a colorless, crystalline solid with a molecular weight of 163.54 g/mol and a melting point of 125-127°C. 2CF is a highly versatile compound that has been used in a variety of scientific applications, including synthesis, drug discovery, and biochemical and physiological research.
Applications De Recherche Scientifique
2-Chloro-6-(furan-3-yl)pyrazine has been used for a variety of scientific research applications, including drug discovery, biochemical and physiological research, and synthesis. In drug discovery, 2-Chloro-6-(furan-3-yl)pyrazine has been used to develop novel inhibitors for enzymes involved in cancer, inflammation, and other diseases. In biochemical and physiological research, 2-Chloro-6-(furan-3-yl)pyrazine has been used to study the structure, function, and regulation of proteins and other molecules involved in various biological processes. In synthesis, 2-Chloro-6-(furan-3-yl)pyrazine has been used to synthesize a variety of compounds, including pharmaceuticals and other organic compounds.
Mécanisme D'action
2-Chloro-6-(furan-3-yl)pyrazine is a versatile compound that can interact with a variety of biological molecules. It can interact with proteins and other molecules in a variety of ways, including covalent bonding, hydrogen bonding, and van der Waals interactions. These interactions can lead to a variety of effects, including changes in the structure, function, and regulation of proteins and other molecules.
Effets Biochimiques Et Physiologiques
2-Chloro-6-(furan-3-yl)pyrazine has been used to study a variety of biochemical and physiological processes. It has been used to study the structure, function, and regulation of proteins involved in cancer, inflammation, and other diseases. It has also been used to study the structure and regulation of enzymes involved in metabolic pathways. In addition, 2-Chloro-6-(furan-3-yl)pyrazine has been used to study the effects of environmental toxins and other environmental stressors on cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-6-(furan-3-yl)pyrazine is a highly versatile compound that can be used in a variety of laboratory experiments. One advantage of using 2-Chloro-6-(furan-3-yl)pyrazine is that it is relatively easy to synthesize and is available in a variety of forms, including powder, solution, and solid. Additionally, 2-Chloro-6-(furan-3-yl)pyrazine is relatively stable and has a low toxicity. However, one limitation of using 2-Chloro-6-(furan-3-yl)pyrazine is that it can be difficult to purify and can be unstable in some conditions.
Orientations Futures
The use of 2-Chloro-6-(furan-3-yl)pyrazine in scientific research is a rapidly growing field. In the future, 2-Chloro-6-(furan-3-yl)pyrazine could be used to develop novel inhibitors for enzymes involved in cancer, inflammation, and other diseases. It could also be used to study the structure, function, and regulation of proteins and other molecules involved in various biological processes. Additionally, 2-Chloro-6-(furan-3-yl)pyrazine could be used to study the effects of environmental toxins and other environmental stressors on cells. Finally, 2-Chloro-6-(furan-3-yl)pyrazine could be used to synthesize a variety of compounds, including pharmaceuticals and other organic compounds.
Propriétés
IUPAC Name |
2-chloro-6-(furan-3-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-4-10-3-7(11-8)6-1-2-12-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZKECBTZKGHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(furan-3-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine](/img/structure/B1487886.png)
![2-(p-Tolyl)spiro[3.3]heptan-2-amine](/img/structure/B1487887.png)
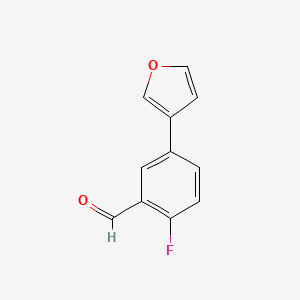
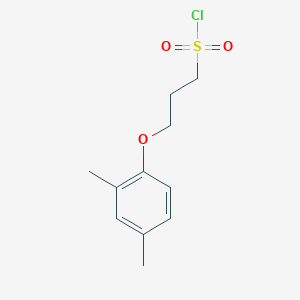
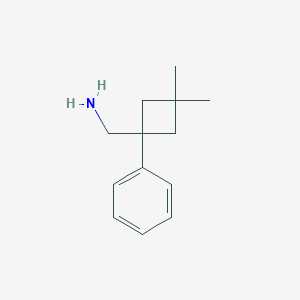
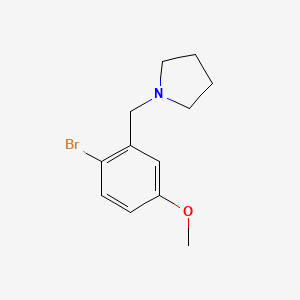
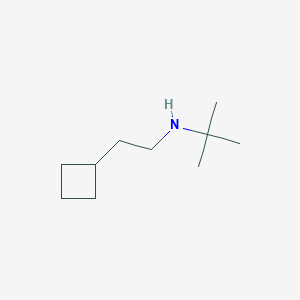
![2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1487899.png)
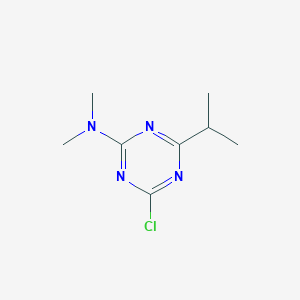
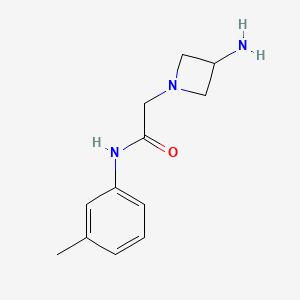
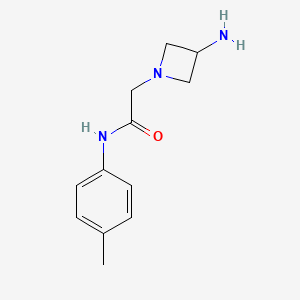
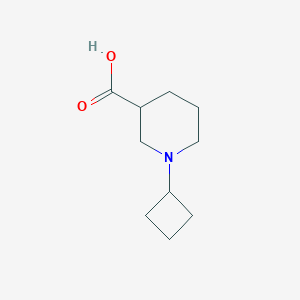
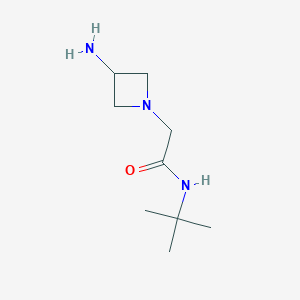
![2-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1487909.png)